2-(4,5,6-Trimethoxy-1H-indol-3-yl)-ethylamine
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Overview
Description
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of an indole ring substituted with three methoxy groups at positions 4, 5, and 6, and an ethylamine chain at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethylamine Chain: The ethylamine chain can be introduced via a substitution reaction where an appropriate leaving group (e.g., a halide) on the indole ring is replaced by an ethylamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: :
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2O3/c1-16-10-6-9-11(8(4-5-14)7-15-9)13(18-3)12(10)17-2/h6-7,15H,4-5,14H2,1-3H3 |
InChI Key |
MEHYOLHJCSYBTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC=C2CCN)OC)OC |
Origin of Product |
United States |
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